molecular formula C19H19N5O2 B2799316 1-(2-methoxyphenyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopropanecarboxamide CAS No. 2034312-29-1

1-(2-methoxyphenyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopropanecarboxamide

Cat. No. B2799316
CAS RN: 2034312-29-1
M. Wt: 349.394
InChI Key: QLILDUJWHVFAFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-methoxyphenyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C19H19N5O2 and its molecular weight is 349.394. The purity is usually 95%.
BenchChem offers high-quality 1-(2-methoxyphenyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-methoxyphenyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and PET Imaging Applications One significant application of related compounds involves the synthesis of carbon-11 labeled isonicotinamides for potential PET imaging agents in Alzheimer's disease research. A study by Gao, Wang, and Zheng (2017) synthesized isonicotinamide derivatives with high radiochemical yield and purity, showing potential for imaging the GSK-3 enzyme in Alzheimer's disease. This research contributes to the development of diagnostic tools for neurodegenerative diseases (Gao, Wang, & Zheng, 2017).

Antitubercular Activity Compounds structurally similar to the one have been synthesized and screened for their antitubercular activity against Mycobacterium tuberculosis. A study by Amaroju et al. (2017) prepared various triazol-4-ylmethyl)-N,3-diphenyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxamides and found one compound to be particularly active against the MTB pantothenate synthetase, highlighting its potential in tuberculosis treatment (Amaroju et al., 2017).

Molecular Structure and Complexation Research by Conradie et al. (2018) focused on the synthesis, characterization, and structural analysis of novel dichloro(bis{2-[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl-κN3]pyridine-κN})metal(II) complexes. These complexes exhibited hydrogen-bonded 3D supramolecular structures, stabilized by weak intermolecular π…π interactions, showcasing the compound's role in developing new materials with specific molecular architectures (Conradie et al., 2018).

Synthetic Methodologies Another application involves the development of synthetic methodologies. Jungheim et al. (2006) utilized regioselective pyridine metallation chemistry to produce triazole-based NK-1 antagonists, demonstrating the versatility of triazole compounds in synthesizing bioactive molecules with potential therapeutic uses (Jungheim et al., 2006).

Metabolism Studies Varynskyi and Kaplaushenko (2020) conducted a metabolism study on a morpholinium derivative, revealing the structure of the main metabolite through chromatography and mass spectrometry. This research sheds light on the metabolic pathways of triazole-containing compounds, important for understanding their pharmacokinetics and potential therapeutic applications (Varynskyi & Kaplaushenko, 2020).

properties

IUPAC Name

1-(2-methoxyphenyl)-N-[(1-pyridin-4-yltriazol-4-yl)methyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c1-26-17-5-3-2-4-16(17)19(8-9-19)18(25)21-12-14-13-24(23-22-14)15-6-10-20-11-7-15/h2-7,10-11,13H,8-9,12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLILDUJWHVFAFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CC2)C(=O)NCC3=CN(N=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.